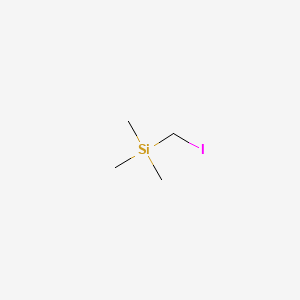

(Iodomethyl)trimethylsilane

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl₃, 400 MHz): A singlet at δ 0.78 ppm integrates for the nine equivalent protons of the three methyl groups attached to silicon. The iodomethyl group’s -CH₂I protons appear as a singlet at δ 3.12 ppm due to the electronegative iodine atom.

- ¹³C NMR : The silicon-bound methyl carbons resonate at δ 1.2 ppm , while the iodomethyl carbon appears at δ 18.5 ppm .

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 214 (C₄H₁¹ISi⁺), with fragment ions at m/z 199 (loss of CH₃) and m/z 73 (Si(CH₃)₃⁺).

Table 2: Spectral signatures

| Technique | Key Peaks/Features | Source |

|---|---|---|

| ¹H NMR | δ 0.78 (s, 9H), δ 3.12 (s, 2H) | |

| IR | 520–550 cm⁻¹ (C-I) | |

| Mass Spec | m/z 214 (M⁺) |

Thermodynamic Properties and Phase Behavior

(Iodomethyl)trimethylsilane is a colorless to pale yellow liquid at room temperature, with a boiling point of 139–141°C and a density of 1.443 g/mL at 25°C. Its vapor pressure follows the Antoine equation, with a flash point of 29°C , classifying it as a flammable liquid.

The compound exhibits limited thermal stability above 150°C , decomposing to release iodomethane and siloxane byproducts. Differential scanning calorimetry (DSC) studies reveal a glass transition temperature (T₉ ) near -50°C , indicative of weak intermolecular forces dominated by van der Waals interactions.

Table 3: Thermodynamic data

| Property | Value | Source |

|---|---|---|

| Boiling point | 139–141°C | |

| Density (25°C) | 1.443 g/mL | |

| Refractive index (n₂₀) | 1.491 | |

| Vapor pressure (25°C) | ~2.5 kPa |

Solubility and Reactivity in Common Solvents

This compound is immiscible with water but soluble in nonpolar and weakly polar organic solvents such as:

Its reactivity is dominated by the iodomethyl group , which participates in nucleophilic substitution (SN2) and metal-halogen exchange reactions. For example, treatment with magnesium in THF generates the Grignard reagent [(thf)₄Mg(I)(CH₂SiMe₃)] , a precursor for silicon-containing organometallics. The compound also undergoes alkoxylation with alcohols (ROH) to yield silyl ethers (ROSiMe₃) and hydroiodic acid.

Hydrolytic sensitivity : Reacts rapidly with aqueous bases (e.g., NaOH) via cleavage of the Si-C bond, producing methanol and iodotrimethylsilane.

Table 4: Solubility profile

| Solvent | Solubility (25°C) | Source |

|---|---|---|

| Water | <0.1 g/L | |

| Ethanol | 120 g/L | |

| Dichloromethane | Fully miscible |

属性

IUPAC Name |

iodomethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ISi/c1-6(2,3)4-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNYXGQMDSRJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ISi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194900 | |

| Record name | (Iodomethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4206-67-1 | |

| Record name | (Iodomethyl)trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Iodomethyl)trimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Iodomethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (iodomethyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Halogen Exchange Reactions

Methodology: Halogen exchange (Finkelstein-type) reactions are used where chloromethyltrimethylsilane is treated with sodium iodide in a polar aprotic solvent such as acetone to substitute the chlorine atom with iodine, yielding this compound.

Reaction Conditions: This method generally requires refluxing conditions for several hours to achieve high conversion.

Advantages: This approach is straightforward and utilizes commercially available chloromethyltrimethylsilane.

Limitations: The reaction may produce side products and requires careful purification to isolate the iodide.

Halogenation of Trimethylsilylmethane

Alternative Route: Direct halogenation of trimethylsilylmethane with iodine sources or iodine-containing reagents under controlled conditions can yield this compound.

Challenges: Selectivity and control of halogenation are critical to avoid over-iodination or decomposition.

Synthesis via Rhodium-Catalyzed Cross-Coupling Reactions

A notable advanced synthetic method involves the use of this compound as a reagent in rhodium-catalyzed cross-coupling reactions, which indirectly informs about its preparation and handling.

Reference Study: Takahashi et al. (2006) demonstrated the use of this compound in cross-coupling with arylzinc iodides catalyzed by a rhodium complex generated in situ from [RhCl(1,5-cyclooctadiene)]2 and 1,1'-bis(diphenylphosphino)ferrocene.

Implication for Preparation: The availability and stability of this compound are critical for such catalytic processes, suggesting that its synthesis must yield a pure and reactive compound.

Summary Table of Preparation Methods

Research Findings and Notes

Purity and Stability: this compound must be prepared with high purity to be effective in catalytic and synthetic applications, as impurities can poison catalysts or lead to side reactions.

Handling: The compound is sensitive to moisture and light; thus, synthesis and storage require inert atmosphere and protection from light.

Yield Optimization: Reaction times, temperature control, and solvent choice critically influence yields in halogen exchange reactions.

Catalyst Role: In cross-coupling reactions, the availability of this compound with consistent quality enables efficient synthesis of functionalized benzylsilanes, highlighting the importance of reliable preparation methods.

化学反应分析

Types of Reactions: (Iodomethyl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new carbon-silicon bonds.

Deprotection Reactions: It is used to remove protecting groups in organic synthesis.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Lewis acids such as aluminum chloride or boron trifluoride can be used to facilitate certain reactions.

Solvents: Reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran.

Major Products:

Silyl Ethers: Formed when this compound reacts with alcohols.

Silyl Amides: Formed when it reacts with amines.

Silyl Thioethers: Formed when it reacts with thiols.

科学研究应用

Organic Synthesis

N-Alkylation of Amides

One of the primary applications of (iodomethyl)trimethylsilane is in the N-alkylation of amides. This reaction is crucial for synthesizing various nitrogen-containing compounds. The process typically involves the formation of unstabilized ylides, which can undergo [2+3]-cycloadditions, leading to the formation of complex molecular architectures .

Radical Chemistry

this compound serves as a radical precursor in several organic reactions. It can be utilized in radical additions to double bonds and in cyclization reactions. For instance, it has been employed to facilitate the formation of cyclic compounds through radical pathways, demonstrating high yields and selectivity .

Polymer Chemistry

Functionalization of Carbon Nanotubes

A significant application of this compound is in the modification of single-walled carbon nanotubes (SWNTs). The compound enhances the dispersion of nanotubes in liquid precursors, which is essential for their integration into composite materials. The functionalization process involves sonication and stirring under controlled conditions, leading to covalent modifications that improve the mechanical properties and compatibility of SWNTs with various matrices .

Photopolymerization Processes

this compound has been investigated for its role in photopolymerization reactions, particularly as an additive that mitigates oxygen inhibition during free radical polymerization (FRP). Its ability to generate reactive silyl radicals allows it to effectively trap oxygen, thereby enhancing polymerization rates and final conversion yields . This application is particularly relevant for developing photocurable materials with improved performance characteristics.

Case Study 1: Functionalization of SWNTs

In a study focused on improving the dispersion of SWNTs in ceramic matrices, this compound was used to modify the nanotubes. The modification process involved suspending pristine nanotubes in dry benzene, followed by the addition of this compound and a radical initiator. The resulting modified nanotubes exhibited enhanced properties as indicated by increased D/G band intensity ratios in Raman spectroscopy, confirming successful side-wall modifications while preserving the structural integrity of the nanotubes .

Case Study 2: Radical-Based Synthesis

Research conducted on the use of this compound in radical-based syntheses highlighted its effectiveness in forming complex cyclic structures. For example, a series of cyclizations using this compound as a radical source yielded products with excellent diastereoselectivity and high overall yields. In one instance, a cyclization reaction resulted in a 96% yield for a cis-oxepane derivative, showcasing the compound's utility in synthesizing valuable chemical entities .

Table 1: Summary of Applications

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Organic Synthesis | N-alkylation of amides | Formation of nitrogen-containing compounds |

| Radical Chemistry | Cyclization reactions | High yields and selectivity |

| Materials Science | Functionalization of SWNTs | Improved dispersion and mechanical properties |

| Polymer Chemistry | Photopolymerization | Enhanced polymerization rates |

Table 2: Case Study Highlights

| Case Study | Description | Key Findings |

|---|---|---|

| Functionalization of SWNTs | Modification using this compound | Increased D/G band intensity; structural integrity maintained |

| Radical-Based Synthesis | Cyclizations using this compound | High diastereoselectivity; yields up to 96% |

作用机制

The mechanism of action of (Iodomethyl)trimethylsilane involves the formation of a strong silicon-oxygen bond when it reacts with compounds containing oxygen. This property makes it an effective reagent for cleaving ethers, esters, carbamates, ketals, and lactones. The compound acts as a Lewis acid, facilitating the formation of new bonds and the deprotection of functional groups.

相似化合物的比较

Chemical and Physical Properties

Research Findings and Case Studies

- Radical Coupling : this compound was critical in a photoredox/NHC/Pd system for ketone synthesis, where it generated radicals without intermolecular HAT interference .

- Alkylation Challenges : In the synthesis of aspidospermine analogs, silane byproducts necessitated chromatographic purification, reducing yields .

- Market Data: The global market for this compound is driven by demand in pharmaceutical and specialty chemical synthesis, with key suppliers in North America and Asia .

生物活性

(Iodomethyl)trimethylsilane, a compound with the chemical formula CHISi, has garnered attention in various fields of chemistry due to its unique reactivity and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound is classified as an organosilicon compound. Its structure features a trimethylsilyl group attached to a methyl iodide moiety, which contributes to its reactivity in nucleophilic substitution reactions. The presence of iodine enhances its electrophilic character, making it a useful reagent in organic synthesis.

The mechanism by which this compound exerts biological effects is primarily through its ability to undergo nucleophilic substitution reactions. This property allows it to form covalent bonds with nucleophiles such as amines and thiols, potentially leading to the modification of biomolecules.

Synthesis and Evaluation

A study highlighted the synthesis of biologically active compounds using this compound as a key reagent. The research demonstrated that derivatives synthesized from this compound exhibited significant antiproliferative activity against cancer cell lines such as A549 and A2780. These findings suggest that this compound can be utilized in developing new anticancer agents .

| Compound | Cell Line | IC Value (nM) |

|---|---|---|

| Compound A | A549 | < 1 |

| Compound B | A2780 | < 1 |

| This compound Derivative | A549 | < 1 |

Cytotoxicity Studies

In cytotoxicity assays, derivatives of this compound were tested against various cancer cell lines. The results indicated that these compounds could inhibit cell growth effectively, suggesting their potential for further development as therapeutic agents .

Potential Applications

Given its reactivity and the biological activity of its derivatives, this compound could have several applications:

- Anticancer Drug Development : The ability to modify existing drugs or create new entities that target cancer cells.

- Bioconjugation : Serving as a linker in drug delivery systems or antibody-drug conjugates.

- Synthetic Chemistry : As a versatile reagent in organic synthesis for creating complex molecules.

常见问题

Q. What are the optimal conditions for synthesizing (iodomethyl)trimethylsilane in laboratory settings?

this compound is typically synthesized via nucleophilic substitution or halogen exchange reactions. For example, substituting bromine or chlorine in halomethyltrimethylsilanes with iodine using reagents like NaI in acetone under reflux can yield the iodinated derivative. Reaction optimization often involves controlling temperature (50–80°C), solvent polarity, and stoichiometric ratios of reagents to maximize yield . Purity is ensured through vacuum distillation or chromatography, with characterization via NMR (¹H, ¹³C, ²⁹Si) and GC-MS .

Q. How does the reactivity of this compound compare to other halomethylsilanes (e.g., chloro- or bromomethyl analogs)?

The iodine atom’s polarizability and weaker C–I bond make this compound more reactive in nucleophilic substitutions and radical reactions compared to chloro- or bromomethyl analogs. For instance, in C–H silylation, iodine’s leaving-group ability facilitates faster activation under milder conditions. However, this higher reactivity requires careful handling to prevent undesired side reactions (e.g., hydrolysis or oxidation) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H NMR shows signals for Si–CH₃ (~0.1–0.3 ppm) and CH₂I (~3.5–4.5 ppm). ²⁹Si NMR is critical for confirming silicon coordination (δ ≈ 10–20 ppm).

- IR spectroscopy : C–I stretches appear at ~500–600 cm⁻¹.

- Mass spectrometry : Molecular ion peaks (e.g., m/z 228 for C₄H₁₁ISi) and fragmentation patterns validate structural integrity .

Advanced Research Questions

Q. How can this compound be utilized in catalytic C–H bond functionalization?

The compound serves as a silicon-based electrophile in transition-metal-catalyzed C–H silylation. For example, under palladium catalysis, it enables regioselective silylation of aromatic C–H bonds via a Heck-type mechanism. Key parameters include:

- Catalyst choice (e.g., Pd(OAc)₂ with phosphine ligands).

- Oxidants (e.g., Ag₂O) to regenerate the catalytic cycle.

- Solvent effects (e.g., DMF enhances polar transition states). This methodology provides access to silicon-containing arenes for drug discovery and materials science .

Q. What strategies resolve contradictions in reported reaction yields for this compound-mediated couplings?

Discrepancies in yields often arise from:

- Impurity profiles : Trace moisture or oxygen degrades the reagent; rigorous drying of solvents/glassware is essential.

- Substrate electronic effects : Electron-rich substrates may favor oxidative pathways, while electron-poor systems require stronger bases. Systematic optimization (e.g., Design of Experiments, DoE) and kinetic studies (e.g., in situ FTIR monitoring) help identify rate-limiting steps and improve reproducibility .

Q. What mechanistic insights explain the role of this compound in radical chain reactions?

The weak C–I bond (≈230 kJ/mol) facilitates homolytic cleavage under UV light or thermal initiation, generating iodomethyl radicals (·CH₂SiMe₃). These radicals participate in:

Q. How does steric bulk from the trimethylsilyl group influence regioselectivity in cross-coupling reactions?

The bulky –SiMe₃ group directs reactions to less hindered positions. For example, in Suzuki-Miyaura couplings, it biases transmetallation toward para positions in aryl halides. Computational studies (DFT) show that steric effects dominate over electronic contributions in such systems, enabling predictable control over product distribution .

Methodological Considerations

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Use Schlenk lines or gloveboxes for moisture/oxygen-free conditions.

- Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis.

- Quench excess reagent with aqueous Na₂S₂O₃ to neutralize hazardous HI byproducts .

Q. How can computational modeling enhance the design of this compound-based reactions?

DFT calculations predict:

- Transition-state geometries for silylation reactions.

- Thermodynamic favorability of iodine vs. other leaving groups. Tools like Gaussian or ORCA provide insights into steric/electronic effects, guiding experimentalists toward optimal substrates/catalysts .

Data Analysis and Reproducibility

Q. What statistical methods validate the reproducibility of catalytic cycles involving this compound?

- Error analysis : Calculate standard deviations across triplicate runs.

- Linear regression : Correlate catalyst loading vs. yield to identify optimal conditions.

- Control experiments : Use deuterated analogs (e.g., CD₂I–SiMe₃) to probe kinetic isotope effects in mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。